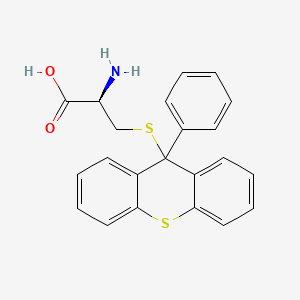
Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan is a complex chemical compound primarily used as a drug-linker conjugate in antibody-drug conjugates (ADCs). This compound combines the properties of cyclooctyne, polyethylene glycol (PEG), valine-citrulline (VC), para-aminobenzyloxycarbonyl (PAB), glycine-glycine (Gly-Gly), and exatecan, a potent topoisomerase I inhibitor. The unique structure of this compound allows it to be used in targeted cancer therapies, where it delivers cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of cyclooctyne derivatives, followed by the conjugation of PEG4, VC, PAB, and Gly-Gly sequences. The final step involves the attachment of exatecan to the linker molecule. Each step requires precise control of temperature, pH, and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized to maximize yield and minimize impurities. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the final product meets stringent purity standards .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in click chemistry reactions.
Biology: Employed in the study of protein-protein interactions and cellular processes.
Medicine: Integral in the development of ADCs for targeted cancer therapy, delivering cytotoxic agents directly to cancer cells.
Industry: Utilized in the production of specialized pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The mechanism of action of Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan involves its role as a drug-linker conjugate in ADCs. The compound binds to specific antigens on the surface of cancer cells, facilitating the internalization of the ADC. Once inside the cell, the linker is cleaved, releasing exatecan, which inhibits topoisomerase I, leading to DNA damage and cell death. This targeted approach minimizes damage to healthy cells and enhances the efficacy of the treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Doxorubicin: Another ADC drug-linker conjugate, but with doxorubicin as the cytotoxic agent.
Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Auristatin: Similar structure but uses auristatin as the cytotoxic agent.
Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Maytansinoid: Uses maytansinoid as the cytotoxic agent.
Uniqueness
Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan is unique due to its use of exatecan, a potent topoisomerase I inhibitor, which provides a distinct mechanism of action compared to other ADC drug-linker conjugates. This uniqueness allows for targeted delivery and effective treatment of specific cancer types .
Eigenschaften
Molekularformel |
C69H90FN11O19 |
|---|---|
Molekulargewicht |
1396.5 g/mol |
IUPAC-Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C69H90FN11O19/c1-5-69(92)49-32-54-62-47(35-81(54)65(88)48(49)37-99-66(69)89)60-51(20-19-46-42(4)50(70)33-53(78-62)59(46)60)77-58(85)38-97-40-75-56(83)34-74-68(91)100-36-43-15-17-44(18-16-43)76-63(86)52(14-11-22-73-67(71)90)79-64(87)61(41(2)3)80-55(82)21-24-93-26-28-95-30-31-96-29-27-94-25-23-72-57(84)39-98-45-12-9-7-6-8-10-13-45/h15-18,32-33,41,45,51-52,61,92H,5-9,11-12,14,19-31,34-40H2,1-4H3,(H,72,84)(H,74,91)(H,75,83)(H,76,86)(H,77,85)(H,79,87)(H,80,82)(H3,71,73,90)/t45?,51-,52-,61-,69-/m0/s1 |
InChI-Schlüssel |
QODUAYOFZUVKPU-HPLXPLKLSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)COC8CCCCCC#C8)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)COC8CCCCCC#C8)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


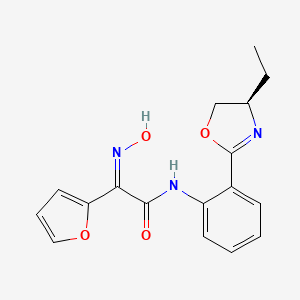
![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)

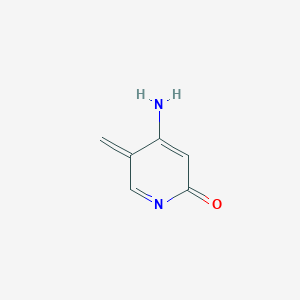
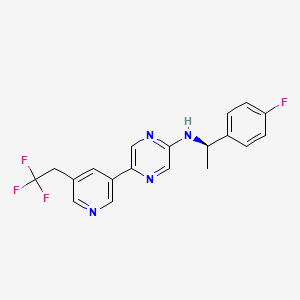
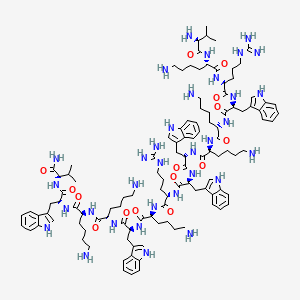

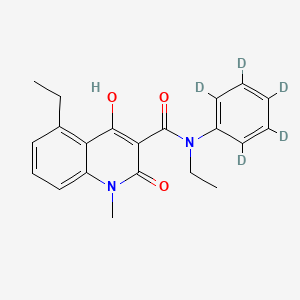
![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367732.png)
![N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide](/img/structure/B12367742.png)
![1'-[2-hydroxy-2-(6-methyl-1H-indol-3-yl)ethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol](/img/structure/B12367747.png)
![(1R,5S,6R,9S,12S,13R,16S)-16-[(2R,4R,5R)-5-[(2S,4R,5R)-5-[(2S,4R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-2,18-diene-4,8-dione](/img/structure/B12367751.png)

